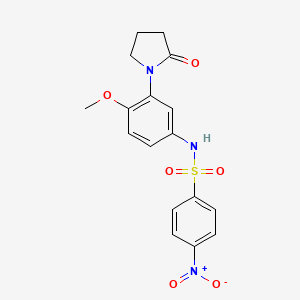

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Description

Introduction to N-(4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Phenyl)-4-Nitrobenzenesulfonamide

Chemical Identity and Systematic Nomenclature

This compound is defined by its IUPAC name, which systematically describes its molecular architecture. The compound consists of a 4-nitrobenzenesulfonamide group linked to a substituted phenyl ring bearing methoxy and 2-oxopyrrolidin-1-yl substituents. Its molecular formula is C₁₈H₁₈N₃O₆S , with a molecular weight of 404.42 g/mol .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzenesulfonamide |

| Molecular Formula | C₁₈H₁₈N₃O₆S |

| Molecular Weight | 404.42 g/mol |

| Key Functional Groups | Sulfonamide, Nitro, Pyrrolidinone, Methoxy |

The sulfonamide bridge (-SO₂NH-) connects the nitrobenzene and substituted phenyl rings, while the pyrrolidinone moiety introduces a lactam ring that enhances conformational rigidity. The methoxy group at the 4-position of the phenyl ring contributes to electronic modulation, influencing solubility and reactivity.

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides have been pivotal in pharmaceutical development since the 1930s, beginning with Prontosil, the first synthetic antibacterial agent. These compounds inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis. Over time, structural diversification of sulfonamides has expanded their applications to antiviral, anticancer, and anti-inflammatory therapies.

The integration of nitro groups into sulfonamide frameworks, as seen in this compound, emerged in the late 20th century to enhance bioactivity. Nitroaromatic sulfonamides are particularly valued for their electron-deficient aromatic systems, which facilitate interactions with biological targets such as enzymes and receptors.

Position Within Nitroaromatic Compound Classifications

Nitroaromatic compounds are characterized by one or more nitro (-NO₂) groups attached to an aromatic ring. This compound belongs to the benzenesulfonamide subclass, where the nitro group is para to the sulfonamide linkage. Such derivatives are notable for their roles in:

- Pharmaceuticals : Nitro groups enhance binding affinity to hydrophobic enzyme pockets.

- Agrochemicals : Electron-withdrawing nitro groups improve stability and pesticidal activity.

- Materials Science : Nitroaromatics contribute to explosive and polymer applications due to their high energy content.

The compound’s nitro group participates in resonance interactions, stabilizing the sulfonamide’s electronic configuration and influencing its redox potential. Comparative analysis with simpler nitrobenzenesulfonamides (e.g., N-benzyl-4-nitrobenzenesulfonamide) reveals that the pyrrolidinone and methoxy substituents in this derivative introduce steric and electronic complexities, potentially modulating its pharmacological profile.

Properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S/c1-26-16-9-4-12(11-15(16)19-10-2-3-17(19)21)18-27(24,25)14-7-5-13(6-8-14)20(22)23/h4-9,11,18H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGNNASLLNMUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide with analogous sulfonamide derivatives:

Key Observations:

- The pyrrolidinone ring adds conformational rigidity and hydrogen-bonding capacity via its carbonyl group, which may improve target binding specificity in biological systems.

- In contrast, Example 53 () features a fluorinated chromenyl-pyrazolopyrimidine core, highlighting the diversity of sulfonamide hybrids in drug discovery.

Physicochemical Properties

- However, structurally simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide typically exhibit melting points between 150–160°C , while Example 53 () melts at 175–178°C due to its bulky heterocyclic substituents. The nitro group and pyrrolidinone in the target compound may elevate its melting point compared to non-rigid analogs.

- Solubility: The nitro group likely reduces solubility in polar solvents compared to amino-substituted sulfonamides, which are more hydrophilic. The pyrrolidinone’s lactam structure may mitigate this by enabling hydrogen bonding.

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article delves into its biological activity, synthesizing data from various research studies, case reports, and relevant literature.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H22N2O4S

- Molecular Weight : 398.46 g/mol

- IUPAC Name : this compound

The presence of the methoxy group and the sulfonamide moiety is significant as these functional groups are often associated with enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The oxopyrrolidinyl group may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions, thereby modulating their activity.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that certain oxazolones exhibited IC50 values lower than celecoxib, a standard anti-inflammatory drug, indicating superior potency against COX-2 inhibition .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Celecoxib | 0.05 | COX-2 |

| Compound A (similar structure) | 0.024 | COX-2 |

| Compound B (similar structure) | 0.019 | COX-2 |

Analgesic Activity

The analgesic potential of this compound has been evaluated through various pharmacological tests, such as the writhing test and hot plate test. These tests measure the pain response in animal models, providing insight into the compound's efficacy in pain management.

In a comparative study involving several derivatives, those containing methoxy groups exhibited enhanced analgesic effects, suggesting that modifications to the phenyl ring can significantly impact biological activity .

Case Studies and Research Findings

- Case Study on Inflammatory Bowel Disease : A therapeutic composition containing PDE10A inhibitors was reported to be effective in managing inflammatory bowel disease (IBD), with implications for compounds like this compound due to its structural similarities .

- Cytotoxicity Assessment : Histopathological evaluations indicated low toxicity for compounds with similar sulfonamide structures when tested in mice, reinforcing the safety profile of this class of compounds .

- Molecular Docking Studies : Computational analyses have predicted strong binding affinities of this compound against various targets involved in pain and inflammation, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.